An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)benzonitrile
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery and materials science, the journey from a promising molecular scaffold to a viable product is paved with data. It is the empirical understanding of a compound's fundamental characteristics—its physicochemical properties—that dictates its behavior, potential, and ultimate utility. For researchers, scientists, and drug development professionals, this information is not merely academic; it is the cornerstone of rational design, enabling the prediction of everything from bioavailability to formulation stability.
This guide focuses on 2-(1H-pyrazol-1-yl)benzonitrile (CAS No. 25775-03-5), a heterocyclic compound featuring a pyrazole ring linked to a benzonitrile moiety. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of biologically active agents.[1][2] Its linkage to a benzonitrile group, a versatile synthetic handle and a modulator of electronic properties, creates a molecule of significant interest for further chemical exploration. Understanding the core properties of this specific intermediate is critical for its effective use in the synthesis of more complex, high-value molecules, including potential therapeutics.[3][4]
This document eschews a rigid template, instead presenting a narrative that mirrors the scientific process itself: from identity and predicted behavior to the empirical methods of validation. We will delve into the known and calculated properties of 2-(1H-pyrazol-1-yl)benzonitrile, provide field-proven protocols for their experimental determination, and explain the causality behind these methodological choices. Our objective is to equip the reader not just with data, but with a comprehensive and actionable understanding of this compound.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's identity is the non-negotiable first step in any scientific investigation. All subsequent data is anchored to this fundamental information.
Table 1: Core Identification of 2-(1H-pyrazol-1-yl)benzonitrile
| Identifier | Value | Source(s) |
| CAS Number | 25775-03-5 | [5][6] |
| Molecular Formula | C₁₀H₇N₃ | [5][7] |
| Molecular Weight | 169.18 g/mol | [5][7] |
| IUPAC Name | 2-(1H-pyrazol-1-yl)benzonitrile | [7] |
| Common Synonym | 1-o-Cyanophenyl-pyrazole | [5] |
| SMILES | N#CC1=CC=CC=C1N2N=CC=C2 | [5] |
| InChIKey | FMURBLXVPMFBMG-UHFFFAOYSA-N | [7] |
The structure, comprising a planar pyrazole ring attached to the ortho position of a benzonitrile ring, allows for a single rotatable bond between the two aromatic systems.[5] This has implications for its conformational flexibility and interaction with biological targets.
Computational Physicochemical Profile
Before embarking on laboratory work, in-silico predictions provide a valuable, cost-effective baseline for a compound's likely behavior. These calculations, derived from the molecule's structure, guide experimental design and help anticipate challenges such as poor solubility.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source(s) |
| logP (Octanol/Water) | 1.6 - 1.74 | Measures lipophilicity, influencing membrane permeability and solubility. A value in this range suggests moderate lipophilicity. | [5][7] |
| Topological Polar Surface Area (TPSA) | 41.61 Ų | Estimates the surface area of polar atoms, correlating with transport properties. A TPSA < 140 Ų is often associated with good cell permeability. | [5][7] |
| Hydrogen Bond Donors | 0 | The molecule lacks protons attached to electronegative atoms, limiting its ability to donate hydrogen bonds. | [5] |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility in protic solvents. | [5] |
| Boiling Point (Predicted) | 332.6 °C at 760 mmHg | Indicates the compound's volatility. | [6] |
Expert Insight: The predicted logP of ~1.7 suggests that 2-(1H-pyrazol-1-yl)benzonitrile strikes a balance between aqueous solubility and lipid membrane permeability. This is a favorable starting point for many drug discovery programs. The TPSA value is well within the range associated with good oral bioavailability. The absence of H-bond donors and the presence of three acceptors will dominate its interaction profile in various solvent systems and with protein targets.
Experimental Physicochemical Properties: A Practical Overview
While predictions are useful, experimentally determined data is the gold standard. Currently, specific experimental values for several key properties of 2-(1H-pyrazol-1-yl)benzonitrile are not widely reported in public literature.[6] Therefore, this section outlines the expected characteristics and provides robust protocols for their determination.
Appearance, Melting Point, and Thermal Analysis
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[8][9]
-
Expected State: Based on its molecular weight and structure, the compound is expected to be a solid at room temperature. A safety data sheet notes "no data available" for its physical state and color.[6]
-
Melting Point: No experimental value is currently published.[6]
This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs.[10]
Causality: The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate.[11] The temperature at which the solid-to-liquid phase transition occurs is observed. The rate of heating is crucial; rapid heating can lead to inaccurate readings due to thermal lag between the heating block, the thermometer, and the sample.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of 2-(1H-pyrazol-1-yl)benzonitrile is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. A sample height of 2-3 mm is sufficient.
-
Sample Compaction: Tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[10]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.[10]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again with a slow ramp rate (1-2 °C/min).[10]
-
Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining melting point via the capillary method.
Solubility Profile
Solubility is a cornerstone property, directly impacting drug formulation, reaction conditions, and purification strategies. The "like dissolves like" principle is a useful guide; compounds tend to dissolve in solvents of similar polarity.[12]
-
Predicted Solubility: With a logP of ~1.7, the compound is expected to have limited solubility in water and good solubility in many organic solvents like dichloromethane, ethyl acetate, and acetone.[13]
The shake-flask method is the "gold standard" for determining equilibrium solubility.[12][14] It involves saturating a solvent with the compound and then quantifying the amount dissolved.
Causality: The method is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Shaking or agitation over an extended period maximizes the surface area of the solid and ensures the solution becomes fully saturated. Subsequent separation of the solid is critical to accurately measure the concentration of the dissolved solute.[15]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-(1H-pyrazol-1-yl)benzonitrile to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. "Excess" means that solid material should still be visible after the equilibration period.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[12]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid material.
-
Filtration (Optional but Recommended): Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[12]
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.
Acidity/Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH. This is paramount in drug development as it affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
-
Expected pKa: The 2-(1H-pyrazol-1-yl)benzonitrile molecule contains nitrogen atoms that can be protonated. The pyrazole ring is weakly basic. The nitrile group is generally considered neutral. The pKa will likely correspond to the protonation of one of the pyrazole nitrogens. Estimating the exact value is complex, but experimental determination is straightforward.
Potentiometric titration is a highly accurate method for determining pKa values.[16] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[17]
Causality: As the titrant is added, the ionization state of the analyte changes. At the point where exactly half of the compound has been neutralized (the half-equivalence point), the pH of the solution is equal to the pKa of the ionizable group.[18] This is derived from the Henderson-Hasselbalch equation. The pKa is identified as the inflection point on the resulting titration curve.[19]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17]
-
Sample Preparation: Dissolve an accurately weighed amount of 2-(1H-pyrazol-1-yl)benzonitrile in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[17]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a stirrer.[17]
-
Initial pH Adjustment: For determining the pKa of the basic nitrogen, the solution should first be made acidic (e.g., to ~pH 2) by adding a strong acid like HCl.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[17]
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest slope). The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[20]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[17]
Diagram: pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[21]
-
Predicted logP: As noted, computational methods predict a logP value of approximately 1.6 - 1.74.[5][7] This suggests the compound is more soluble in the organic phase than in the aqueous phase by a factor of about 40-55.
This direct method remains the benchmark for logP measurement.[14]
Causality: This experiment directly measures the partitioning of a solute between two immiscible liquid phases, n-octanol and water, which serve as surrogates for biological lipids and aqueous physiological fluids, respectively. After equilibration, the concentration of the solute in each phase is measured, and the ratio provides the partition coefficient, P.[21]
Step-by-Step Methodology:
-
Phase Pre-saturation: Mix n-octanol and water in a separatory funnel and shake vigorously. Allow the layers to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, preventing volume changes during partitioning.
-
Sample Preparation: Prepare a stock solution of 2-(1H-pyrazol-1-yl)benzonitrile in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a sealed tube. The starting concentration should be chosen to be within the linear range of the analytical detector in both phases.
-
Equilibration: Gently invert or shake the tube for an extended period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsions.[22]
-
Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the n-octanol and water layers. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a suitable analytical method like HPLC-UV.
-
Calculation:
-
Calculate the partition coefficient: P = [organic] / [aqueous]
-
Calculate logP: logP = log₁₀(P)[21]
-
Expected Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the benzonitrile and pyrazole rings. The protons on the benzonitrile ring will appear as a complex multiplet system in the aromatic region (~7.5-8.0 ppm). The three protons on the pyrazole ring will appear as distinct signals, likely doublets or triplets, also in the aromatic region but potentially at slightly different chemical shifts due to the electronic environment of the five-membered ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, assuming no accidental overlap. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, and the various aromatic carbons between ~110 and 145 ppm.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant bands will include C=C stretching from the aromatic rings (~1450-1600 cm⁻¹) and C-H stretching from the aromatic protons (~3000-3100 cm⁻¹).
-
MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 169, corresponding to the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₇N₃. Common fragmentation patterns would likely involve the loss of HCN (m/z 27) or cleavage of the bond between the two rings.
Conclusion and Future Directions
2-(1H-pyrazol-1-yl)benzonitrile presents a physicochemical profile that is highly amenable to further development in medicinal chemistry and materials science. Its moderate lipophilicity, favorable TPSA, and hydrogen bonding capabilities make it an attractive scaffold. This guide has provided a comprehensive overview of its known and predicted properties, grounded in the established principles of physical organic chemistry.
The true value of this document lies not only in the data presented but in the robust, validated protocols provided. For researchers working with this molecule or its analogues, these methodologies serve as a practical starting point for rigorous in-house characterization. By systematically determining these core properties, scientists can build the reliable, high-quality datasets necessary to make informed decisions, accelerate research timelines, and unlock the full potential of this versatile chemical entity.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]
-
University of Calgary. Melting point determination. [Online] Available at: [Link]
-
Westlab Canada. Measuring the Melting Point. (2023-05-08). [Online] Available at: [Link]
-
SSERC. Melting point determination. [Online] Available at: [Link]
-
University of Texas at Dallas. Experiment 1 - Melting Points. [Online] Available at: [Link]
-
Studylib. Melting Point Determination Lab Protocol. [Online] Available at: [Link]
-
ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. [Online] Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Online] Available at: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Online] Available at: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]
-
PubChem. 2-(1H-pyrazol-1-yl)benzonitrile. [Online] Available at: [Link]
-
NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. (2013-08-08). [Online] Available at: [Link]
-
Chemistry For Everyone (YouTube). How To Determine PKA Of Organic Compounds?. (2025-02-14). [Online] Available at: [Link]
-
Oreate AI Blog. How to Determine Pka from Titration Curve. (2025-12-04). [Online] Available at: [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). [Online] Available at: [Link]
- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
-
Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Online] Available at: [Link]
-
Semantic Scholar. 2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-aryl)-2-propenals: Versatile Synthons for Preparation of Pyrazolopyrimidines, Pyrazoles, I. [Online] Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-(1H-PYRAZOL-1-YL)BENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 7. 2-(1H-pyrazol-1-yl)benzonitrile | C10H7N3 | CID 7164558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. studylib.net [studylib.net]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. youtube.com [youtube.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. acdlabs.com [acdlabs.com]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
